molecular formula C20H25N3O B5002192 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5002192
M. Wt: 323.4 g/mol
InChI Key: FACTWYHDKZZUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to interact with various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function and synaptic plasticity.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its high cost and limited availability.

Future Directions

There are several future directions for the study of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of this compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with piperazine and 4-bromoaniline. The resulting product is then subjected to further reactions to yield the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-3-5-17(6-4-16)15-20(24)21-18-7-9-19(10-8-18)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACTWYHDKZZUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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